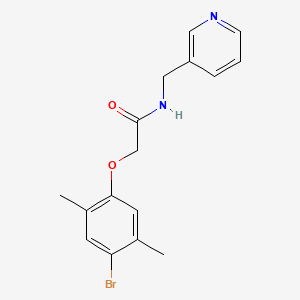
2-(4-bromo-2,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
Descripción general
Descripción
2-(4-bromo-2,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide is an organic compound that features a brominated phenoxy group, a pyridinylmethyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Bromination: The starting material, 2,5-dimethylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2,5-dimethylphenol.
Etherification: The brominated phenol is then reacted with 2-chloro-N-(pyridin-3-ylmethyl)acetamide in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromo-2,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted phenoxyacetamides.
Aplicaciones Científicas De Investigación
2-(4-bromo-2,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of advanced materials with unique properties.
Biological Studies: Investigation of its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group and the pyridinylmethyl group may play crucial roles in binding to these targets, leading to modulation of their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chloro-2,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
- 2-(4-fluoro-2,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
- 2-(4-iodo-2,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
2-(4-bromo-2,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications.
Propiedades
IUPAC Name |
2-(4-bromo-2,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-11-7-15(12(2)6-14(11)17)21-10-16(20)19-9-13-4-3-5-18-8-13/h3-8H,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQWRNQHLZHVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


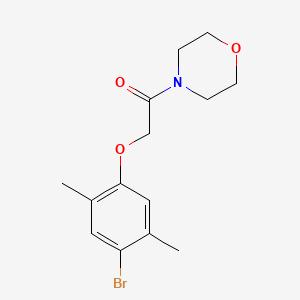
![Methyl 3-{[(3-iodophenyl)carbonyl]amino}benzoate](/img/structure/B3498841.png)
![N-{2-[(3-chlorophenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B3498845.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-bromo-3-methoxy-2-naphthamide](/img/structure/B3498853.png)
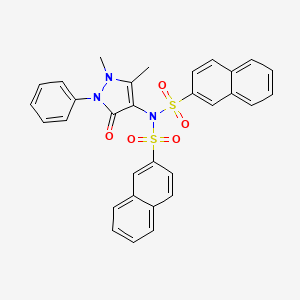

![methyl 2-amino-5-{[(3-chlorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3498875.png)
![2-[(4-bromophenyl)sulfonyl-methylamino]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B3498877.png)
![2-[BENZYL(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-METHYLBENZOATE](/img/structure/B3498891.png)
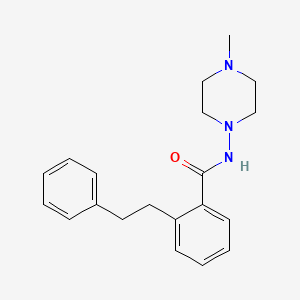
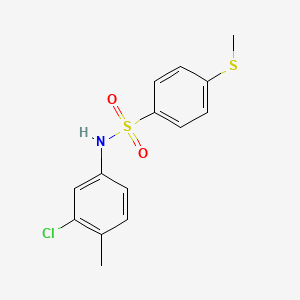
![ethyl 2-[(4-methoxyphenyl)amino]thieno[3,2-d][1,3]thiazole-5-carboxylate](/img/structure/B3498908.png)
![2-bromo-N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3498915.png)
![3-chloro-N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)benzamide](/img/structure/B3498928.png)
